molecular formula C19H14ClN3O3S B2517698 2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251672-11-3

2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2517698
CAS No.: 1251672-11-3
M. Wt: 399.85
InChI Key: WZPSSDDEAXWGFG-UHFFFAOYSA-N
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Description

2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of thiadiazinones. This compound features a pyrido[2,3-e][1,2,4]thiadiazin core with a benzyl group and a 3-chlorophenyl group attached to it. It is known for its potential biological and pharmaceutical applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting with the formation of the pyrido[2,3-e][1,2,4]thiadiazin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization or chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the sulfur atom in the thiadiazinone ring makes it susceptible to oxidation reactions.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions at different positions on the ring can lead to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, 2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has shown potential in various biological assays. It has been studied for its antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable tool in the synthesis of a wide range of products.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide include:

  • 2-Benzyl-4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

  • 2-Benzyl-4-(2-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

  • 2-Benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group, in particular, may confer unique properties that are not present in other similar compounds.

Properties

IUPAC Name

2-benzyl-4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-15-8-4-9-16(12-15)23-18-17(10-5-11-21-18)27(25,26)22(19(23)24)13-14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPSSDDEAXWGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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